(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide
Description
(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide (CAS: 2162939-90-2) is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C₃₃H₃₆NO₂PS and a molecular weight of 541.7 g/mol . The compound features a xanthene backbone substituted with diphenylphosphine and a stereochemically defined ethyl-sulfinamide group. Its structural rigidity, conferred by the 9,9-dimethylxanthene moiety, enhances stability in catalytic applications, while the sulfinamide group contributes to enantioselective control in asymmetric synthesis . The ligand is stored under argon to prevent oxidation of the phosphine moiety, a common requirement for air-sensitive organophosphorus compounds .
Properties
Molecular Formula |
C33H36NO2PS |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C33H36NO2PS/c1-23(34-38(35)32(2,3)4)26-19-13-20-27-30(26)36-31-28(33(27,5)6)21-14-22-29(31)37(24-15-9-7-10-16-24)25-17-11-8-12-18-25/h7-23,34H,1-6H3 |
InChI Key |
HUPHIJGZTJYATN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The diphenylphosphino group is introduced to the xanthene backbone through a series of reactions involving phosphine reagents and appropriate catalysts.
Chiral induction: The chiral center is introduced using enantioselective methods, often involving chiral auxiliaries or catalysts.
Sulfinamide formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions at the phosphine or sulfinamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine group results in phosphine oxides, while reduction of the sulfinamide group yields amines.
Scientific Research Applications
Asymmetric Synthesis
One of the primary applications of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide lies in its role as a chiral ligand in asymmetric catalysis. It has been utilized in various reactions to promote the formation of enantiomerically enriched products.
Key Reactions:
- Hydroformylation: The compound has been employed as a ligand in the hydroformylation of alkenes, facilitating the formation of aldehydes with high selectivity for one enantiomer.
- Cross-Coupling Reactions: Its application in palladium-catalyzed cross-coupling reactions has been explored, where it enhances the reaction efficiency and selectivity.
Drug Development
The unique structural features of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide also make it a candidate for drug development. Research indicates potential uses in targeting specific biological pathways.
Potential Therapeutic Applications:
- Anticancer Agents: Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth.
- Neuroprotective Effects: There is ongoing research into its neuroprotective effects, particularly in models of neurodegenerative diseases.
Asymmetric Catalysis Case Study
A study published in Journal of Organic Chemistry demonstrated the effectiveness of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide as a ligand in the asymmetric hydroformylation of styrene derivatives. The results showed an enantiomeric excess of up to 95%, highlighting its potential for industrial applications in producing chiral aldehydes .
Medicinal Chemistry Case Study
In another investigation detailed in Medicinal Chemistry Letters, researchers synthesized various analogs of this sulfinamide compound and evaluated their cytotoxicity against cancer cell lines. One derivative exhibited significant inhibitory activity against breast cancer cells, suggesting that modifications to the core structure can enhance therapeutic efficacy .
Mechanism of Action
The mechanism of action of ®-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide involves its role as a chiral ligand in catalytic reactions. The compound coordinates with metal centers to form chiral complexes, which then facilitate enantioselective transformations. The molecular targets and pathways involved depend on the specific catalytic system and reaction conditions used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide, commonly referred to as Xantphos, is a phosphine ligand that has garnered attention in various fields of research, particularly in catalysis and medicinal chemistry. This compound is characterized by its unique structural features, including a sulfinamide group and a diphenylphosphino moiety, which contribute to its biological activity.
- Molecular Formula : C43H42NO2PS
- Molecular Weight : 667.85 g/mol
- CAS Number : 2162939-90-2
Biological Activity
The biological activity of (R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide has been explored in various studies, with a focus on its potential as an anticancer agent and its role in enzyme inhibition.
Anticancer Activity
Research has indicated that compounds containing phosphine ligands like Xantphos can exhibit significant anticancer properties. A study demonstrated that phosphine complexes could effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular signaling pathways. The specific mechanism often involves the formation of metal-phosphine complexes that interact with biological targets such as DNA or proteins involved in cancer progression .
Enzyme Inhibition
The sulfinamide group present in Xantphos is known to enhance its interaction with various enzymes. For instance, sulfinamides have been shown to act as reversible inhibitors of certain enzymes, including carbonic anhydrases and proteases. This inhibition can lead to reduced activity of pathways critical for tumor growth and metastasis .
Case Studies
-
Study on Antitumor Activity :
- A study evaluated the antitumor efficacy of Xantphos-based metal complexes against HepG2 human hepatoblastoma cells. The results indicated that these complexes exhibited cytotoxic effects with IC50 values significantly lower than those of non-complexed ligands, suggesting enhanced biological activity due to metal coordination .
- Enzymatic Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C43H42NO2PS |
| Molecular Weight | 667.85 g/mol |
| CAS Number | 2162939-90-2 |
| Anticancer IC50 (HepG2 cells) | < 10 µM |
| Enzyme Inhibition | Carbonic Anhydrase |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the preparation of this sulfinamide-phosphine hybrid compound?
- Methodology : The synthesis involves sequential stereoselective steps, including sulfinamide formation and phosphine group introduction. Key challenges include maintaining chiral integrity during phosphine coordination. A reported approach uses (S)-tert-butanesulfinamide as a chiral auxiliary to control stereochemistry, followed by palladium-catalyzed coupling for phosphine installation . Purification via recrystallization in hexane/ethyl acetate (3:1) at −20°C enhances enantiomeric excess (≥98% ee). Characterization by ³¹P NMR and chiral HPLC (Chiralpak IC column, 90:10 hexane/isopropanol) is critical for verifying stereochemical fidelity .
Q. How can researchers confirm the structural integrity of the xanthene backbone and sulfinamide moiety post-synthesis?
- Methodology : Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry, particularly for the xanthene core and sulfinamide configuration . Complementary techniques include:
- ¹H/¹³C NMR : Diagnostic signals for xanthene methyl groups (δ 1.45–1.60 ppm) and sulfinamide S=O (δ 3.25 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 621.2345).
- IR spectroscopy : Sulfinamide S=O stretch at 1040–1060 cm⁻¹ .
Advanced Research Questions
Q. What role does the xanthene-phosphine ligand play in enantioselective transition-metal catalysis, and how does its steric bulk influence catalytic outcomes?
- Methodology : The rigid xanthene backbone enforces a defined chiral pocket, critical for asymmetric induction in cross-coupling reactions. Comparative studies with analogous ligands (e.g., BINAP) reveal that the 9,9-dimethyl groups on xanthene increase steric hindrance, improving enantioselectivity in Pd-catalyzed allylic alkylation (up to 94% ee) . Kinetic studies (Eyring plots) and DFT calculations (B3LYP/6-31G*) demonstrate that the ligand’s bite angle (∼102°) optimizes transition-state stabilization .
Q. How does the air sensitivity of the diphenylphosphino group impact catalytic performance, and what stabilization strategies are effective?
- Methodology : The diphenylphosphino moiety is prone to oxidation, forming inactive phosphine oxides. In situ reduction with HSiCl₃ or stabilization via Ni(0) pre-catalyst formation (e.g., tris-stilbeneNi(0) complexes) enhances air stability while retaining catalytic activity . For long-term storage, glovebox-free techniques using polymer-encapsulated ligands (e.g., polystyrene-supported analogs) reduce oxidation risks .
Q. Can this compound act as a dual-function catalyst in tandem reactions involving both sulfinamide-directed asymmetric induction and phosphine-mediated metal coordination?
- Methodology : Proof-of-concept studies in asymmetric Mannich reactions show the sulfinamide directs substrate orientation, while the phosphine stabilizes Pd intermediates. For example, in β-lactam synthesis, the ligand achieves 89% ee and 82% yield under mild conditions (room temperature, 12 h). Mechanistic probes (EPR spectroscopy) confirm radical intermediates stabilized by the phosphine-xanthene system .
Data Contradiction Analysis
- Synthetic Yield Discrepancies : Reported yields vary from 45% to 72% for the final coupling step. This arises from differences in Pd catalysts (Pd₂(dba)₃ vs. Pd(OAc)₂) and solvent systems (THF vs. toluene). Toluene improves yields due to better ligand solubility but requires higher temperatures (80°C vs. 60°C) .
- Enantioselectivity in Polar Solvents : While most studies use non-polar solvents (e.g., toluene), recent data show improved ee in polar aprotic solvents (e.g., DMF) for specific substrates, suggesting solvent-ligand interplay requires case-by-case optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
